molecular formula C22H26N4O B4536103 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea

Cat. No.: B4536103
M. Wt: 362.5 g/mol
InChI Key: DCEGERCLUDNUAR-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2,3-dimethylphenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl and methylbenzyl groups, and a urea linkage to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2,3-dimethylphenyl)urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Urea linkage formation: The resulting pyrazole derivative is then reacted with 2,3-dimethylphenyl isocyanate under controlled conditions to form the final urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the urea group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amines derived from the reduction of the urea group.

    Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and its potential as a bioactive molecule.

    Industrial Applications: It may find use in the development of new industrial chemicals or as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2,3-dimethylphenyl)urea would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2,3-dimethylphenyl)urea: Lacks the 2-methylbenzyl group, which may affect its biological activity and chemical properties.

    N-[3,5-dimethyl-1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(2,3-dimethylphenyl)urea: Contains a chlorobenzyl group instead of a methylbenzyl group, potentially altering its reactivity and applications.

Uniqueness

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2,3-dimethylphenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both methyl and benzyl groups on the pyrazole ring, along with the dimethylphenyl urea linkage, provides a distinct structural framework that can be exploited in various research and industrial contexts.

Properties

IUPAC Name

1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(2,3-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-14-10-8-12-20(16(14)3)23-22(27)24-21-17(4)25-26(18(21)5)13-19-11-7-6-9-15(19)2/h6-12H,13H2,1-5H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEGERCLUDNUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea
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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea
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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea
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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea
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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea
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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea

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